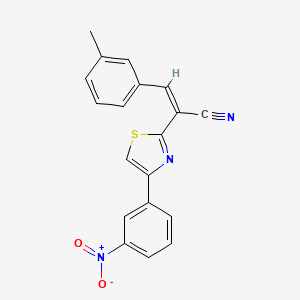

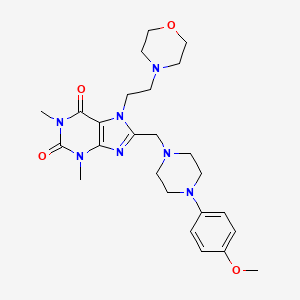

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, commonly known as NTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTB is a member of the acrylonitrile family of compounds, which are widely used in the chemical industry for the production of plastics, fibers, and other materials. In recent years, NTB has gained attention for its unique properties and potential applications in the field of scientific research.

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Heteroarylacrylonitriles have been synthesized and tested for in vitro cytotoxic potency on human cancer cell lines. Studies have shown that compounds with certain substituents, such as 5-nitrothiophen-2-yl, exhibit significant cytotoxic activities. These compounds induce apoptosis in cancer cells, as evidenced by the increase in the activities of caspases 3 and 9, indicating a potential application in cancer therapy (Sączewski et al., 2004).

Optical Applications

Derivatives of heteroarylacrylonitriles have been explored for their photonic applications due to their photoinduced birefringence properties. These compounds are capable of undergoing a trans-to-cis isomerization upon S0–S1 excitation, making them suitable for fabricating photochromic polymers. This property has been utilized in the development of optical switchers and other photonic devices (Szukalski et al., 2015).

Nonlinear Optical Limiting

Thiophene dyes, including thiophene acrylonitrile derivatives, have shown promise in nonlinear optical limiting applications. These materials exhibit two-photon absorption processes, which are essential for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The optical limiting performance of these compounds demonstrates their potential in optoelectronic and photonic devices (Anandan et al., 2018).

Corrosion Inhibition

In the context of corrosion protection, heteroarylacrylonitrile derivatives have been studied for their efficiency in inhibiting mild steel corrosion in acidic media. Theoretical studies have shown that these compounds can effectively protect against corrosion, making them valuable in industrial applications where corrosion resistance is critical (Elusta, 2019).

Eigenschaften

IUPAC Name |

(Z)-3-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c1-13-4-2-5-14(8-13)9-16(11-20)19-21-18(12-25-19)15-6-3-7-17(10-15)22(23)24/h2-10,12H,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPQLZUFAVJYGC-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)

![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)

![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)